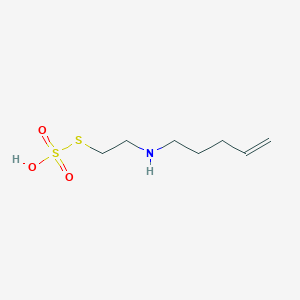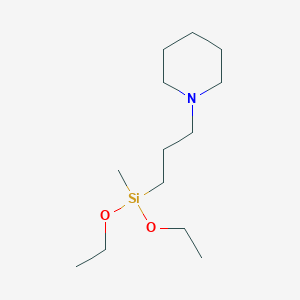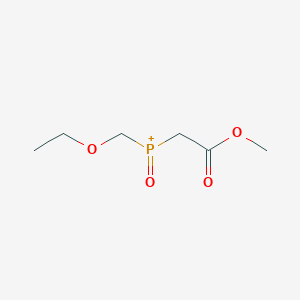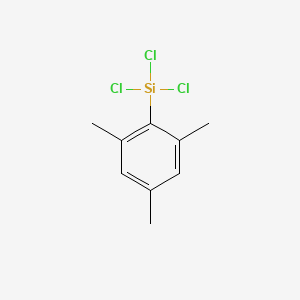![molecular formula C16H16O2S B14717670 1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene CAS No. 21309-11-5](/img/structure/B14717670.png)
1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene is an organic compound with the molecular formula C16H16O2S It is a derivative of benzene, featuring a methyl group and a phenylsulfonyl-substituted cyclopropyl group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene typically involves the reaction of 1-methyl-4-bromobenzene with phenylsulfonylcyclopropane under specific conditions. The reaction is often catalyzed by palladium complexes in the presence of a base such as potassium carbonate. The process may involve a Suzuki-Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions .
Industrial Production Methods: Industrial production of this compound may follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. The scalability of the Suzuki-Miyaura coupling reaction makes it suitable for industrial applications.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions may involve hydrogenation using palladium on carbon as a catalyst.
Substitution: Electrophilic aromatic substitution reactions can occur, where the methyl and phenylsulfonyl groups influence the reactivity of the benzene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of cyclopropyl derivatives with reduced functional groups.
Substitution: Halogenated benzene derivatives.
Applications De Recherche Scientifique
1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and in the study of reaction mechanisms.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Mécanisme D'action
The mechanism of action of 1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene involves its interaction with specific molecular targets. The phenylsulfonyl group can participate in various binding interactions, influencing the compound’s reactivity and biological activity. The cyclopropyl group may also contribute to the compound’s stability and reactivity by introducing ring strain and unique electronic properties.
Comparaison Avec Des Composés Similaires
Phenyl p-tolyl sulfone: Similar structure but lacks the cyclopropyl group.
4-Methyldiphenyl sulfone: Similar structure but with different substituents on the benzene ring.
Uniqueness: 1-Methyl-4-[2-(phenylsulfonyl)cyclopropyl]benzene is unique due to the presence of both the phenylsulfonyl and cyclopropyl groups, which impart distinct chemical and physical properties. These features make it a valuable compound for various applications in research and industry .
Propriétés
Numéro CAS |
21309-11-5 |
|---|---|
Formule moléculaire |
C16H16O2S |
Poids moléculaire |
272.4 g/mol |
Nom IUPAC |
1-[2-(benzenesulfonyl)cyclopropyl]-4-methylbenzene |
InChI |
InChI=1S/C16H16O2S/c1-12-7-9-13(10-8-12)15-11-16(15)19(17,18)14-5-3-2-4-6-14/h2-10,15-16H,11H2,1H3 |
Clé InChI |
YKTQELFIJHUJQO-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC=C(C=C1)C2CC2S(=O)(=O)C3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


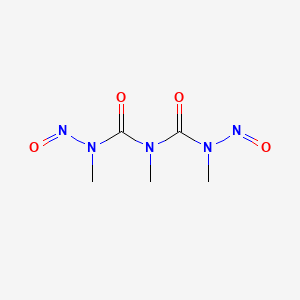
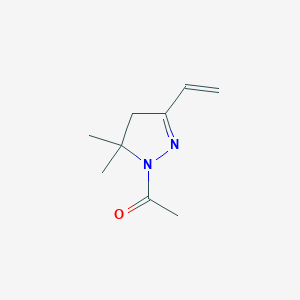

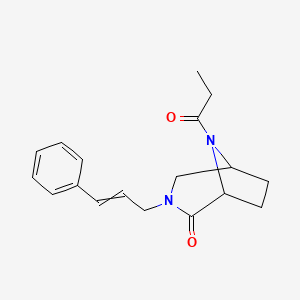
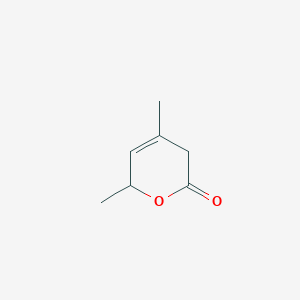

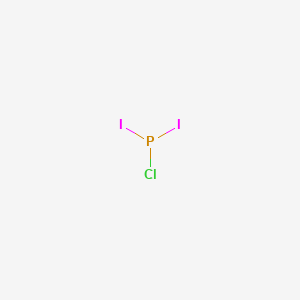

![7,8-Diiodobicyclo[4.2.0]octa-1,3,5-triene](/img/structure/B14717618.png)
